2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

Description

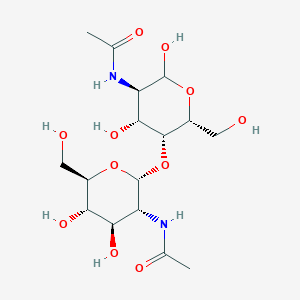

This disaccharide, with the systematic name 2-Acetamido-2-deoxy-5-O-(α-D-2-acetamido-2-deoxyglucopyranosyl)-α-D-galactopyranose (CAS: 141725-02-2), is a specialized carbohydrate featuring a β(1→5) glycosidic linkage between two modified monosaccharides:

- Donor unit: α-D-2-acetamido-2-deoxyglucopyranose (N-acetylglucosamine, GlcNAc).

- Acceptor unit: α-D-galactopyranose with a 2-acetamido-2-deoxy modification.

Its molecular formula is C₁₆H₂₈N₂O₁₁, and it serves as a critical intermediate in glycobiology for studying glycosyltransferase specificity and glycan biosynthesis . The unique 5-O linkage distinguishes it from more common disaccharides like lactose or N-acetyllactosamine.

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJPCSDOXYJJF-RKLNTLHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose (CAS Number: 141725-02-2) is a complex carbohydrate with significant biological implications. This compound is a derivative of N-acetyl-D-galactosamine and has garnered interest due to its potential roles in various biological processes, including immune response modulation and interactions with cellular receptors.

- Molecular Formula : C16H28N2O11

- Molecular Weight : 424.4 g/mol

- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- SMILES Representation : CC(=O)N[C@H]1C@@HOC@HC@H[C@@H]1O

Immune Modulation

Research indicates that compounds similar to 2-acetamido sugars can modulate immune responses. For instance, N-acetyl-D-galactosamine (GalNAc), a component of this compound, has been shown to play a role in the immune system by acting as an epitope for various receptors involved in immune recognition. Studies suggest that such glycosylation patterns can influence T-cell signaling and macrophage activation .

Antimicrobial Properties

The structural components of 2-acetamido sugars are known to exhibit antimicrobial properties. For example, derivatives of GalNAc have been studied for their ability to inhibit the growth of specific pathogens by interfering with their glycan-binding proteins. This suggests potential applications in developing antimicrobial agents against resistant strains of bacteria .

Cancer Research

The presence of the Tn antigen (which includes GalNAc structures) is linked to cancer cell proliferation and metastasis. Overexpression of these antigens on cancer cells can disrupt normal cellular pathways and promote tumor growth. Understanding the role of 2-acetamido sugars in this context may provide insights into novel therapeutic strategies targeting glycan interactions in cancer biology .

Case Studies

- Glycan Interactions in Cancer :

- Immune Response Modulation :

Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis of Analogues

The compound is compared with three key analogues (Table 1):

Table 1: Structural Comparison of Analogous Disaccharides

Key Observations:

- Linkage Position : The 5-O linkage in the target compound is rare compared to the prevalent 3-O or 4-O linkages (e.g., N-acetyllactosamine) . This impacts conformational flexibility and enzyme recognition.

- Acetamido Modifications: Unlike N-acetyllactosamine, the target compound has acetamido groups on both monosaccharides, enhancing resistance to enzymatic hydrolysis .

Physicochemical Properties

Research Implications

The unique 5-O linkage and dual acetamido modifications of the target compound make it invaluable for:

Probing glycosyltransferase mechanisms in Streptococcus spp. .

Designing glycan-based vaccines targeting bacterial adhesins .

Developing inhibitors for pathogenic glycosidases .

In contrast, analogues like N-acetyllactosamine remain staples in studying human immune responses and cancer biomarkers .

Q & A

Q. Methodological Tip :

- Use preparative HPLC to isolate intermediates.

- Validate purity via elemental analysis or HRMS.

- Re-optimize protecting group strategies if byproducts persist.

What are the challenges in synthesizing oligosaccharides containing this compound, and how are branching points controlled?

Advanced Research Focus

Branching introduces regioselectivity challenges. For example, synthesizing a trisaccharide with α-(1→3) and β-(1→4) linkages requires precise glycosylation sequences. A reported 88% yield for a disaccharide highlights the importance of temporary protecting groups (e.g., levulinoyl) and glycosyl donors with high anomeric reactivity .

Q. Methodological Tip :

- Use trichloroacetimidate donors for high reactivity.

- Employ chemoselective deprotection (e.g., hydrazine for levulinoyl groups).

How does the acetamido group influence the compound’s conformational stability and interaction with enzymes?

Advanced Research Focus

The C2 acetamido group stabilizes the chair conformation via steric and electronic effects, favoring interactions with lectins or glycosidases. Computational modeling (e.g., MD simulations) predicts hydrogen bonding with active-site residues, validated by enzymatic assays using fluorogenic substrates .

Methodological Tip : Synthesize analogs (e.g., N-trifluoroacetyl derivatives) to probe steric effects on enzyme binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.